molecular formula C42H79O10P B1253120 Dioleoyl phosphatidylglycerol

Dioleoyl phosphatidylglycerol

Cat. No. B1253120
M. Wt: 775 g/mol
InChI Key: DSNRWDQKZIEDDB-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioleoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both oleoyl.

Scientific Research Applications

Activation of Protein Kinase C

Dioleoyl phosphatidylglycerol (DOPG) demonstrates a capacity to activate protein kinase C (PKC) in endothelial cells. This activation is distinct from diacylglycerol (DAG)-mediated PKC activation and does not significantly alter the binding of phorbol dibutyrate to PKC, suggesting a unique pathway of activation (Stasek, Natarajan, & Garcia, 1993).

Respiratory Distress Syndrome Treatment

In a neonatal piglet model of acute respiratory distress syndrome, 18:1/18:1-Dioleoyl-phosphatidylglycerol (DOPG) added to a surfactant preparation showed improved lung function. This effect is attributed to improved surfactant function, reduced secretory phospholipase A2 secretion, inhibition of macrophage migration, reduced alveolar epithelial apoptosis, and suppression of amphiregulin and TGF-β1 expression, which are prerequisites for fibrous lung repair (Preuss et al., 2014).

Endosomal Lipid Research

Research on the endosomal lipid bis(monoacylglycero)phosphate (BMP) and its comparison with dioleoyl phosphatidylglycerol (DOPG) provides insights into their effects on the thermotropic behavior of lipid membranes. Both BMP and DOPG induce a lowering in the main phase transition temperature of lipid membranes, but exhibit different effects on the disorder within lipid phases (Frederick et al., 2010).

Photosynthesis in Cyanobacteria

Phosphatidylglycerol (PG) plays a crucial role in the photosynthetic membranes of cyanobacteria. Studies on a Synechococcus sp. PCC 7942 mutant revealed that PG depletion resulted in arrested cell growth, suppressed O2 evolving activity, and modified chlorophyll fluorescence induction curves. This highlights the importance of PG, including DOPG, in the structural and functional integrity of photosynthetic machinery (Bogos et al., 2009).

Biophysical Regulation of Lipid Membranes

The monolayer spontaneous curvature of DOPG plays a significant role in the regulation and determination of membrane elasticity. The study demonstrates how divalent cations, such as NaCl and MgCl2, influence the spontaneous curvature of DOPG, indicating its importance in lipid membrane stability and function (Alley et al., 2008).

properties

Product Name

Dioleoyl phosphatidylglycerol

Molecular Formula

C42H79O10P

Molecular Weight

775 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-

InChI Key

DSNRWDQKZIEDDB-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol)
1,2-dioleoyl-sn-glycero-3-phosphoglycerol
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer
1,2-dioleoylphosphatidylglycerol
di-C18-1(C)-PG
DOPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioleoyl phosphatidylglycerol
Reactant of Route 2
Reactant of Route 2
Dioleoyl phosphatidylglycerol
Reactant of Route 3
Reactant of Route 3
Dioleoyl phosphatidylglycerol
Reactant of Route 4
Reactant of Route 4
Dioleoyl phosphatidylglycerol
Reactant of Route 5
Reactant of Route 5
Dioleoyl phosphatidylglycerol
Reactant of Route 6
Dioleoyl phosphatidylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.